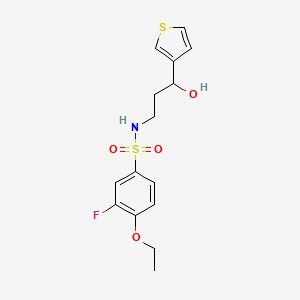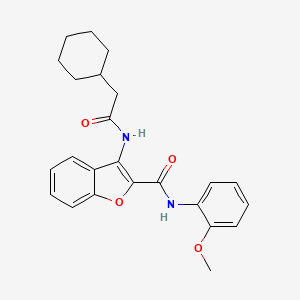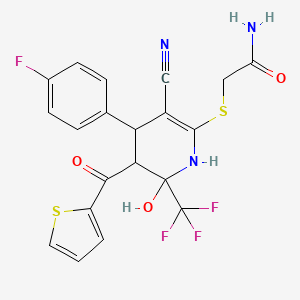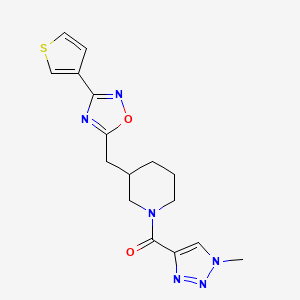![molecular formula C18H22N4O B2993639 4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine CAS No. 339019-29-3](/img/structure/B2993639.png)
4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine” is a synthetic compound . It is classified under the class of morpholine derivatives. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds often involve the use of heterocyclic scaffolds . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .Applications De Recherche Scientifique
Discovery and Optimization in Drug Development
Discovery of Non-nitrogen Containing Morpholine Isosteres
Researchers have identified non-nitrogen containing isosteres of morpholine, like 3-oxabicyclo[4.1.0]heptane, showcasing potent inhibition of the PI3K-AKT-mTOR pathway, which is crucial for cancer treatment (Hobbs et al., 2019).
Optimization of Pyrimidone Indoline Amide PI3Kβ Inhibitors
The development of selective PI3Kβ inhibitors for treating PTEN-deficient cancers. Structural biology efforts led to acquiring the first X-ray cocrystal structure of p110β with a selective inhibitor, demonstrating significant in vivo activity in a UACC-62 xenograft model (Certal et al., 2014).
Anticonvulsant Activity
Design and Synthesis of Hybrid Compounds
A study synthesized hybrid molecules combining chemical fragments of known antiepileptic drugs, with compounds displaying broad spectra of activity across preclinical seizure models. This highlights the potential of morpholine derivatives in developing new anticonvulsant agents (Kamiński et al., 2015).
Synthesis and Spectral Analysis
Synthesis of Novel Pyrimidin-2-amines
An exploration into the synthesis of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, demonstrating the potential applications of these compounds in medicinal chemistry and drug design, including their antimicrobial activities (Thanusu et al., 2010).
Antibacterial Activity
Modulation of Antibiotic Activity
Studies on 4-(Phenylsulfonyl) morpholine and its antimicrobial properties against standard and multi-resistant strains. The research indicates the morpholine group's role in enhancing the activity of sulfonamides against microorganisms, offering insights into developing new antibiotics (Oliveira et al., 2015).
Antimicrobial Activity of Novel Heterocyclic Compounds
The synthesis of novel compounds containing cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles, showing promising antibacterial and antifungal activities, illustrates the diversity in the application of morpholine derivatives in combating various pathogens (Zaki et al., 2020).
Mécanisme D'action
The mechanism of action of “4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine” and similar compounds is often related to their molecular structure. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Orientations Futures
The future directions in the research and development of “4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
4-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-2-6-15(7-3-1)18-19-16(21-8-4-5-9-21)14-17(20-18)22-10-12-23-13-11-22/h1-3,6-7,14H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTRJKSURXKSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N2-{[4-(trifluoromethyl)phenyl]methyl}pyridine-2,5-dicarboxamide](/img/structure/B2993556.png)
![4-ethyl-3-[(3-methoxybenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2993557.png)


![N-(5-(2,4-dimethylthiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2993560.png)

![tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate,rel-](/img/structure/B2993565.png)


![N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2993570.png)

![3-[(2,4-dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2993575.png)

